molecular formula C14H4N2Na2O14S2 B15345974 2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxo-, disodium salt CAS No. 6337-26-4

2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxo-, disodium salt

Cat. No.: B15345974
CAS No.: 6337-26-4
M. Wt: 534.3 g/mol
InChI Key: LXCKMUGIXYIYJS-UHFFFAOYSA-L
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Description

The compound 2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxo-, disodium salt (CAS: 6449-09-8) is a nitro-substituted anthraquinone disulfonate derivative. Its molecular formula is C₁₄H₆N₂O₁₄S₂, with a molecular weight of 514.34 g/mol . Structurally, it features:

  • Anthracene backbone with 9,10-dioxo groups (quinone structure).
  • 2,6-Disulfonic acid groups (sulfonate substituents at positions 2 and 6).
  • 1,5-Dihydroxy groups (hydroxyl substituents at positions 1 and 5).
  • 4,8-Dinitro groups (nitro substituents at positions 4 and 8).

This compound is part of a broader class of anthraquinone disulfonates, which are studied for applications in dyes, flow batteries, and as intermediates in organic synthesis .

Properties

CAS No.

6337-26-4

Molecular Formula

C14H4N2Na2O14S2

Molecular Weight

534.3 g/mol

IUPAC Name

disodium;1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,6-disulfonate

InChI

InChI=1S/C14H6N2O14S2.2Na/c17-11-5(31(25,26)27)1-3(15(21)22)7-9(11)14(20)8-4(16(23)24)2-6(32(28,29)30)12(18)10(8)13(7)19;;/h1-2,17-18H,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2

InChI Key

LXCKMUGIXYIYJS-UHFFFAOYSA-L

Canonical SMILES

C1=C(C2=C(C(=C1S(=O)(=O)[O-])O)C(=O)C3=C(C2=O)C(=C(C=C3[N+](=O)[O-])S(=O)(=O)[O-])O)[N+](=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step chemical reaction starting from anthraquinone. The process involves nitration, sulfonation, and hydroxylation reactions under controlled conditions. The nitration step typically uses concentrated nitric acid, while sulfonation is achieved using sulfuric acid

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving large-scale reactors. The reaction conditions are optimized to ensure high yield and purity. The process also includes purification steps to remove any impurities and by-products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of anthraquinone derivatives.

  • Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to different derivatives.

  • Substitution: Substitution reactions can occur at the hydroxyl and sulfonic acid groups, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents like tin and hydrochloric acid or iron and hydrochloric acid are used.

  • Substitution: Various reagents such as alkyl halides and amines are used for substitution reactions.

Major Products Formed:

  • Oxidation: Anthraquinone derivatives.

  • Reduction: Amino derivatives of the compound.

  • Substitution: Derivatives with different functional groups.

Scientific Research Applications

This compound is widely used in scientific research due to its unique properties. It is employed in:

  • Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.

  • Biology: In studies involving cellular processes and enzyme activities.

  • Medicine: In the development of pharmaceuticals and diagnostic agents.

  • Industry: In the production of dyes, pigments, and other chemical products.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. It can interact with enzymes and other biomolecules, influencing cellular processes. The exact mechanism depends on the specific application and the derivatives formed.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s properties are influenced by its substituents. Below is a comparison with key analogs:

Compound Name CAS Molecular Formula Substituents Key Properties
Target Compound 6449-09-8 C₁₄H₆N₂O₁₄S₂ 1,5-OH; 4,8-NO₂; 2,6-SO₃Na Low solubility inferred due to nitro groups
1,5-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt 84-50-4 C₁₄H₈O₈S₂·2Na 1,5-OH; 2,6-SO₃Na High water solubility (>0.5 M); used in flow batteries
2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt N/A C₁₄H₈O₈S₂·2Na 2,7-SO₃Na Asymmetric structure; solubility 0.58–0.74 M
4,8-Diamino-1,5-dihydroxy-2,6-anthracenedisulfonic acid disodium salt 2861-02-1 C₁₄H₈N₂O₁₀S₂·2Na 1,5-OH; 4,8-NH₂; 2,6-SO₃Na Higher solubility than nitro analogs; used in dyes

Solubility Trends

  • Nitro vs. Amino Groups: The target compound’s 4,8-dinitro substituents reduce solubility compared to amino-substituted analogs (e.g., 2861-02-1). Nitro groups increase molecular rigidity and hydrophobicity, leading to solubility <0.1 M in aqueous systems, similar to 2,6-AQDSNa₂ .
  • Sulfonate Positioning : Symmetric 2,6-disulfonate isomers (e.g., 84-50-4) exhibit lower solubility than asymmetric 2,7-disulfonates due to reduced molecular packing efficiency .

Analytical Characterization

The target compound can be analyzed via reverse-phase HPLC using a Newcrom R1 column with a mobile phase of acetonitrile/water/phosphoric acid . This method distinguishes it from amino-substituted analogs, which exhibit different retention times due to polarity variations.

Q & A

Q. What are the key physicochemical properties of this compound, and how can they inform experimental design?

The compound’s molecular formula is C₁₄H₆N₂O₁₄S₂ , with a molecular weight of 538.34 g/mol (calculated from ). Key properties include:

  • Solubility : Highly soluble in water and ethanol, sparingly soluble in acetic acid, and insoluble in ether or benzene .
  • Thermal stability : Decomposes at ~310°C, necessitating controlled-temperature experiments .
  • UV-Vis absorption : The anthraquinone core and nitro groups suggest strong absorption in the visible range (400–600 nm), useful for spectroscopic monitoring .

Q. Methodological guidance :

  • For solubility-dependent assays (e.g., kinetic studies), use aqueous buffers or ethanol-based solvents.
  • Avoid high-temperature conditions (>250°C) during synthesis or storage.

Q. How can researchers verify the purity and structural integrity of this compound?

Analytical techniques :

  • Elemental analysis : Confirm %C, %H, %N, and %S against theoretical values (e.g., %S ≈ 11.9%) .
  • FT-IR spectroscopy : Identify sulfonic acid (-SO₃H) stretches (~1030–1230 cm⁻¹) and nitro (-NO₂) vibrations (~1520–1350 cm⁻¹) .
  • Mass spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the molecular ion peak at m/z 538.34 .

Q. Advanced validation :

  • Single-crystal X-ray diffraction (as in ) can resolve positional isomerism of nitro/sulfonic groups.

Advanced Research Questions

Q. What mechanistic insights are critical for optimizing the synthesis of this compound?

The synthesis likely involves:

Sulfonation : Introducing sulfonic acid groups at the 2,6-positions of anthraquinone.

Nitration : Electrophilic substitution at the 4,8-positions using mixed acid (HNO₃/H₂SO₄) .

Reduction and disodium salt formation : Reduction of quinone to dihydroxy intermediates followed by neutralization .

Q. Key challenges :

  • Competing nitration at alternate positions (e.g., 1,5 vs. 4,8). Use regioselective catalysts (e.g., H₂SO₄ as a directing agent) .
  • Sulfonic group stability under nitration conditions. Monitor via in-situ IR spectroscopy.

Q. How do the electronic effects of nitro and sulfonic groups influence this compound’s reactivity?

The nitro groups (-NO₂) are strong electron-withdrawing groups, while sulfonic acids (-SO₃H) enhance water solubility and acidity. Combined effects:

  • Redox behavior : The anthraquinone core facilitates reversible redox cycling, with nitro groups lowering reduction potentials .
  • Acid-base properties : The disodium salt form (pKa ~1–2 for sulfonic acids) stabilizes the compound in neutral/basic conditions .

Q. Experimental design :

  • Electrochemical studies (cyclic voltammetry) in buffered solutions to map redox potentials.
  • DFT calculations to model charge distribution and predict reaction sites .

Q. How can researchers resolve contradictions in reported solubility or stability data?

Discrepancies may arise from:

  • Hydration state : Anhydrous vs. hydrated forms (e.g., reports solubility for the anhydrous form).
  • Impurities : Residual nitration byproducts (e.g., mono-nitro derivatives) alter solubility profiles .

Q. Resolution strategies :

  • Conduct parallel experiments using rigorously purified samples (e.g., recrystallization from ethanol/water).
  • Compare thermogravimetric analysis (TGA) data to confirm hydration states .

Methodological Frameworks

Q. How to integrate this compound into studies on anthraquinone-based materials?

Theoretical linkage :

  • Use frontier molecular orbital (FMO) theory to predict charge-transfer interactions in supramolecular systems .
  • Reference the CRDC 2020 subclass RDF2050108 (process control in chemical engineering) for scaling synthesis .

Q. Applications :

  • Dye-sensitized solar cells : Leverage UV-Vis absorption and redox activity for light-harvesting layers .
  • Catalysis : Explore nitro-group reduction pathways for amine synthesis .

Q. What safety protocols are essential for handling this compound?

While specific hazard data are limited ( ), general precautions include:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods during synthesis (nitric acid fumes).
  • Waste disposal : Neutralize acidic byproducts before disposal .

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